

A Technical Guide to the Nuclear Properties and Research Applications of Xenon-131

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Xenon-131

Cat. No.: B1250047

[Get Quote](#)

Audience: Researchers, Scientists, and Drug Development Professionals

Xenon-131 (^{131}Xe) is a stable, naturally occurring isotope of xenon with unique nuclear properties that make it a valuable tool in a diverse range of scientific research fields. Its non-zero nuclear spin and significant electric quadrupole moment render it a highly sensitive probe for investigating molecular interactions, material surfaces, and fundamental physics. This guide provides an in-depth overview of the core nuclear properties of ^{131}Xe , details key experimental protocols, and explores its primary research applications.

Core Nuclear Properties of Xenon-131

The utility of ^{131}Xe in advanced research is fundamentally derived from its intrinsic nuclear characteristics. Unlike the more commonly used ^{129}Xe isotope which has a spin of $1/2$, ^{131}Xe possesses a nuclear spin of $3/2$. This gives rise to a nuclear electric quadrupole moment, making its nuclear magnetic resonance (NMR) parameters exceptionally sensitive to local electric field gradients, which are ubiquitous at material surfaces and in molecular complexes.

Quantitative Data Summary

The key nuclear properties for the ^{131}Xe ground state and its metastable isomer, $^{131\text{m}}\text{Xe}$, are summarized below for easy reference and comparison.

Property	Symbol	^{131}Xe (Ground State)	$^{131\text{m}}\text{Xe}$ (Isomeric State)
Atomic Number	Z	54	54
Mass Number	A	131	131
Neutron Number	N	77	77
Natural Abundance	-	21.2% [1] [2]	N/A (Radioactive)
Half-life	$T_{1/2}$	Stable [3]	11.84 days [4] [5]
Nuclear Spin & Parity	I^P	$3/2^+$ [3] [6]	$11/2^-$ [3] [4]
Magnetic Dipole Moment	μ (μ_n)	+0.691845(7) [6] [7]	-0.993989(12) [4] [8]
Electric Quadrupole Moment	Q (barn)	-0.1146(11) [6]	+0.73(3) [4]
Gyromagnetic Ratio	γ (10^7 rad·T $^{-1}$ ·s $^{-1}$)	2.2091 [6]	-
Nuclear g-factor	g_I	0.46123 [2] [6]	-0.180725 [4]
Decay Mode	-	N/A	Isomeric Transition (IT) [3] [4]
Decay Energy	-	N/A	163.930 keV [9] [10]

Research Applications

The distinct properties of ^{131}Xe enable a variety of specialized research applications, particularly in fields requiring sensitive probes of local environments.

Hyperpolarized NMR and MRI

To overcome the inherent low sensitivity of NMR, ^{131}Xe is often hyperpolarized, a process that dramatically increases its nuclear spin polarization and boosts the NMR signal by several orders of magnitude.[\[11\]](#) While its fast, quadrupolar-driven relaxation presents challenges, it also offers unique contrast mechanisms.[\[12\]](#)[\[13\]](#)

- Surface and Materials Science: The strong interaction between the ^{131}Xe quadrupole moment and surface electric field gradients makes it an exquisite probe for characterizing porous materials, catalysts, and polymers.[14][15] The rapid relaxation of hyperpolarized ^{131}Xe provides detailed information about surface-to-volume ratios, pore structures, and surface chemistry.
- Biomedical Imaging: Hyperpolarized ^{131}Xe is being investigated for novel magnetic resonance imaging (MRI) applications.[14] Its unique relaxation properties could provide contrast for detecting pathological changes in tissues, such as those associated with chronic obstructive pulmonary disease (COPD), by highlighting alterations in alveolar surface area. [12]

Fundamental Physics Research

The specific nuclear structure of ^{131}Xe makes it a candidate for experiments searching for physics beyond the Standard Model.[12]

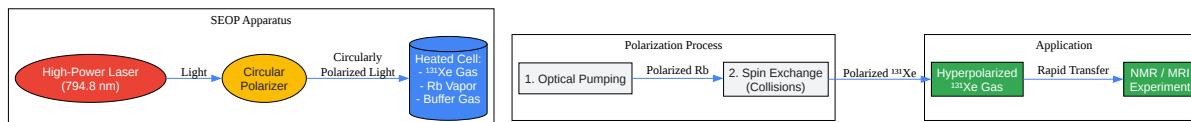
- Tests of Fundamental Symmetries: Polarized ^{131}Xe is used in sensitive searches for violations of time-reversal invariance (TRIV), a fundamental symmetry of nature.[16] Such experiments can set constraints on new sources of CP violation.[17]
- Comagnetometry: Used in conjunction with ^{129}Xe in comagnetometers to search for exotic spin-dependent interactions, such as those that might be mediated by axion-like particles. [18]

Applications of the Isomer $^{131\text{m}}\text{Xe}$

The long-lived radioactive isomer $^{131\text{m}}\text{Xe}$ is of growing interest, particularly in nuclear medicine.

- Novel Imaging Modalities: $^{131\text{m}}\text{Xe}$ is a key component of the developmental GAMMA-MRI project, which aims to create a new imaging technique by combining the principles of MRI with the detection of gamma rays from an unstable tracer.[14][19]

Experimental Protocols


Successful application of ^{131}Xe in research often requires specialized preparation and handling techniques. Below are detailed methodologies for two key experimental processes.

Hyperpolarization via Spin-Exchange Optical Pumping (SEOP)

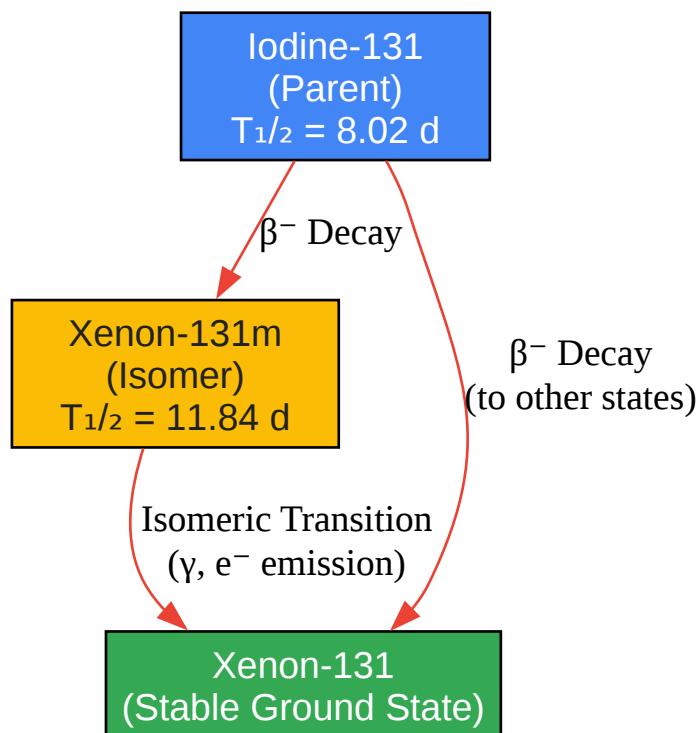
SEOP is the standard method for hyperpolarizing xenon isotopes for NMR/MRI applications. [12][20][21] The process enhances nuclear polarization by transferring angular momentum from circularly polarized photons to the xenon nuclei via an alkali metal vapor intermediary.

Methodology:

- **Cell Preparation:** A custom-made glass cell is loaded with a small amount of an alkali metal (typically Rubidium, Rb) and filled with a gas mixture containing isotopically enriched ^{131}Xe , nitrogen (N_2) as a quenching gas, and often Helium (He) as a buffer gas.[12][22]
- **Optical Pumping:** The cell is heated to vaporize the alkali metal. A high-power, circularly polarized laser, tuned to the D1 absorption line of the alkali metal (e.g., 794.8 nm for Rb), illuminates the cell.[12] This excites the alkali metal valence electrons, creating a highly spin-polarized vapor.
- **Spin Exchange:** The polarized alkali metal atoms collide with ^{131}Xe atoms. During these collisions, the polarization is transferred from the alkali electron to the ^{131}Xe nucleus through a Fermi-contact interaction.
- **Detection and Use:** The buildup of ^{131}Xe polarization can be monitored in-situ using a low-field NMR spectrometer.[12] For high-field NMR/MRI, the hyperpolarized gas must be rapidly transferred from the SEOP cell to the detection region.[13] Due to the efficient quadrupolar relaxation of ^{131}Xe , this transfer and subsequent experimentation must be performed quickly to minimize polarization loss.[13][23]

[Click to download full resolution via product page](#)

Workflow for hyperpolarizing ^{131}Xe via Spin-Exchange Optical Pumping (SEOP).

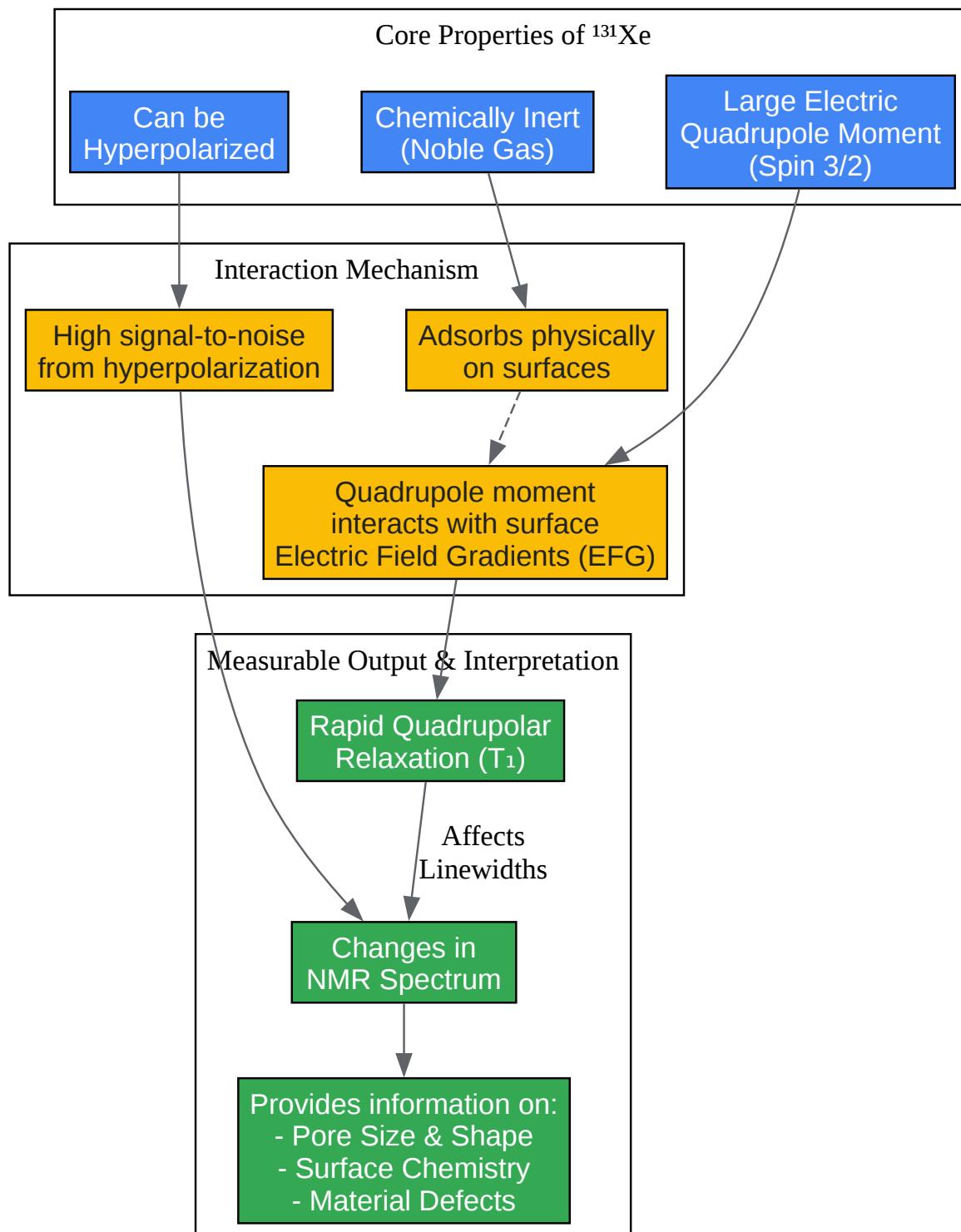

Production and Collection of $^{131\text{m}}\text{Xe}$ via ^{131}I Decay

The $^{131\text{m}}\text{Xe}$ isomer can be efficiently produced from the decay of commercially available Iodine-131 (^{131}I) and collected for experimental use.[14][24]

Methodology:

- **Parent Source:** The process utilizes ^{131}I ($T_{1/2} = 8.02$ days), typically in the form of a sodium iodide (Na^{131}I) salt powder.[14][19] ^{131}I undergoes beta decay to various excited states of ^{131}Xe , including the long-lived $^{131\text{m}}\text{Xe}$ isomeric state.[25][26][27]
- **Accumulation:** The Na^{131}I source is stored to allow $^{131\text{m}}\text{Xe}$ to accumulate as the ^{131}I decays.
- **Thermal Sublimation:** The Na^{131}I powder is placed in a glass annealing tube connected to a vacuum system. The tube is heated in a furnace to temperatures ranging from 40°C to 400°C.[14][19] The heating allows the gaseous $^{131\text{m}}\text{Xe}$ that has formed within the salt crystal lattice to diffuse out.
- **Cryogenic Trapping:** The released xenon gas is transferred under vacuum to a collection vial. This vial is submerged in liquid nitrogen, causing the xenon to freeze onto the cold surface (cryogenic trapping).[14][19][28]
- **Collection:** After the heating process, the collection vial is isolated from the system and warmed, yielding a gaseous sample containing an isomeric mixture of $^{131\text{m}}\text{Xe}$ and stable

^{131}Xe .^[14] Collection efficiencies of up to 88% have been reported with this method.^{[14][19]}



[Click to download full resolution via product page](#)

Simplified decay pathway for the production of $^{131}\text{m}\text{Xe}$ from its parent ^{131}I .

Logical Relationships in Application

The utility of ^{131}Xe as a sensitive NMR probe stems directly from the interplay between its nuclear properties and its atomic nature. The diagram below illustrates this relationship for materials science applications.

[Click to download full resolution via product page](#)

Logical flow of how ^{131}Xe properties enable surface analysis in materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isotopes of xenon - Wikipedia [en.wikipedia.org]
- 2. buyisotope.com [buyisotope.com]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. Xenon-131m - isotopic data and properties [chemlin.org]
- 5. mirdsoft.org [mirdsoft.org]
- 6. Xenon-131 - isotopic data and properties [chemlin.org]
- 7. www-nds.iaea.org [www-nds.iaea.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhb.fr [Inhb.fr]
- 10. gammaray.inl.gov [gammaray.inl.gov]
- 11. NMR Hyperpolarization Techniques of Gases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nmr.mgh.harvard.edu [nmr.mgh.harvard.edu]
- 13. Hyperpolarized (131)Xe NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Thermal Sublimation Generator of 131mXe | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Fundamental Symmetries – Cyclotron Institute [cyclotron.tamu.edu]
- 17. researchgate.net [researchgate.net]
- 18. arxiv.org [arxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. NMR Hyperpolarization Techniques for Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 22. Dramatic improvement in the “Bulk” hyperpolarization of 131 Xe via spin exchange optical pumping probed using in situ low-field NMR: Abstract, Citation (BibTeX) & Reference |

Bohrium [bohrium.com]

- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Inhb.fr [Inhb.fr]
- 26. quora.com [quora.com]
- 27. Iodine-131 - Wikipedia [en.wikipedia.org]
- 28. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- To cite this document: BenchChem. [A Technical Guide to the Nuclear Properties and Research Applications of Xenon-131]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1250047#xenon-131-nuclear-properties-for-research-applications>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com